Cas no 2228541-35-1 (3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid)

3-(3-Ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid is a specialized organic compound featuring a phenyl ring substituted with ethoxy and hydroxyl groups, along with a methoxypropanoic acid side chain. This structure imparts unique reactivity and potential applications in pharmaceutical and fine chemical synthesis. The presence of both hydroxyl and carboxylic acid functional groups enhances its versatility as an intermediate for further derivatization. The ethoxy and methoxy substituents contribute to its solubility profile and stability under various conditions. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. The compound is characterized by high purity and consistent performance in synthetic applications.
3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid structure
2228541-35-1 structure
Product Name:3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid
CAS No:2228541-35-1
MF:C12H16O5
MW:240.252444267273
CID:5804461
PubChem ID:165882256
Update Time:2025-06-08

3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid
    • EN300-1822253
    • 2228541-35-1
    • Inchi: 1S/C12H16O5/c1-3-17-9-6-4-5-8(11(9)13)7-10(16-2)12(14)15/h4-6,10,13H,3,7H2,1-2H3,(H,14,15)
    • InChI Key: CXNDBXYXUSIMFI-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)CC1C=CC=C(C=1O)OCC

Computed Properties

  • Exact Mass: 240.09977361g/mol
  • Monoisotopic Mass: 240.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 76Ų

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Additional information on 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid

Professional Introduction to 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic Acid (CAS No. 2228541-35-1)

3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid, with the chemical formula C10H13O4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2228541-35-1, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and methoxy functional groups, along with an ethoxy-substituted phenyl ring, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural features of 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid contribute to its unique chemical properties. The hydroxyl group at the 2-position of the phenyl ring and the methoxy group at the 2-position of the propanoic acid moiety are particularly noteworthy. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets. The ethoxy substitution on the phenyl ring further enhances its potential as a pharmacophore, allowing for diverse binding interactions within biological systems.

In recent years, there has been growing interest in natural product-inspired molecules due to their rich structural diversity and biological activity. Compounds derived from plant and microbial sources have been extensively studied for their therapeutic potential. 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid resembles several bioactive natural products found in traditional medicines, suggesting that it may possess similar pharmacological properties. This has prompted researchers to explore its potential as a lead compound for drug discovery.

One of the most exciting aspects of 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid is its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Recent studies have highlighted the importance of targeting inflammation with novel therapeutic agents. The hydroxyl and methoxy groups in this compound are known to interact with various enzymes and receptors involved in inflammation, making it a promising candidate for further investigation.

Moreover, the compound's structural motif is reminiscent of several known anti-inflammatory agents. For instance, derivatives of salicylic acid, such as acetylsalicylic acid (aspirin), have been widely used for their anti-inflammatory properties. The presence of a hydroxyl group in 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid suggests that it may share similar mechanisms of action. However, its unique structure also offers the potential for improved efficacy and reduced side effects compared to existing anti-inflammatory drugs.

Another area of interest is the potential antimicrobial activity of 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid. With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Natural product-inspired compounds have shown great promise in this regard due to their diverse chemical structures and biological activities. The structural complexity of this compound suggests that it may possess antimicrobial properties against a range of bacterial strains.

Recent studies have demonstrated that compounds with similar structural features to 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid exhibit potent antimicrobial activity. These studies have shown that such compounds can disrupt bacterial cell membranes or inhibit key enzymatic processes essential for bacterial survival. Given these findings, it is reasonable to hypothesize that 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid may also exhibit similar effects, making it a valuable candidate for further development as an antimicrobial agent.

The synthesis of 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid presents an interesting challenge for organic chemists. The presence of multiple functional groups requires careful consideration during synthetic planning to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to construct the complex framework of this compound efficiently.

The synthesis strategy involves multiple steps, each requiring precise control over reaction conditions to achieve optimal results. For instance, the introduction of the ethoxy group on the phenyl ring can be achieved through nucleophilic aromatic substitution reactions using appropriate alkoxides as nucleophiles. Similarly, the installation of the hydroxyl group on the propanoic acid moiety can be accomplished using oxidizing agents or metal-catalyzed oxidation reactions.

The final step in the synthesis involves combining these intermediate structures to form the target molecule. This step often requires careful optimization to minimize side reactions and maximize yield. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.

In conclusion, 3-(3-ethoxy-2-hydroxyphenyl)-2-methoxypropanoic acid (CAS No. 2228541-35-1) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery, particularly for modulating inflammatory pathways and exhibiting antimicrobial activity. The synthesis of this compound presents both challenges and opportunities for organic chemists, offering a platform for developing novel therapeutic agents based on natural product-inspired structures.

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